4-((2-((4-Chloro-2-nitrophenyl)azo)-1,3-dioxobutyl)amino)benzenesulphonic acid

Water solubility Sulfonic acid Acid dye intermediate

4-((2-((4-Chloro-2-nitrophenyl)azo)-1,3-dioxobutyl)amino)benzenesulphonic acid (CAS 84030-34-2) is a synthetic monoazo compound with the molecular formula C16H13ClN4O7S and a molecular weight of 440.82 g·mol⁻¹. It is formally classified as a benzenesulfonic acid derivative bearing a 4-chloro-2-nitrophenylazo substituent linked through a 1,3-dioxobutyl amino bridge, placing it within the broad structural family of sulfonated arylide-type azo chromophores.

Molecular Formula C16H13ClN4O7S
Molecular Weight 440.8 g/mol
CAS No. 84030-34-2
Cat. No. B12691030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2-((4-Chloro-2-nitrophenyl)azo)-1,3-dioxobutyl)amino)benzenesulphonic acid
CAS84030-34-2
Molecular FormulaC16H13ClN4O7S
Molecular Weight440.8 g/mol
Structural Identifiers
SMILESCC(=O)C(C(=O)NC1=CC=C(C=C1)S(=O)(=O)O)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C16H13ClN4O7S/c1-9(22)15(20-19-13-7-2-10(17)8-14(13)21(24)25)16(23)18-11-3-5-12(6-4-11)29(26,27)28/h2-8,15H,1H3,(H,18,23)(H,26,27,28)
InChIKeyWFQXPEDWIWMDBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((2-((4-Chloro-2-nitrophenyl)azo)-1,3-dioxobutyl)amino)benzenesulphonic acid (CAS 84030-34-2): Chemical Identity and Procurement Profile


4-((2-((4-Chloro-2-nitrophenyl)azo)-1,3-dioxobutyl)amino)benzenesulphonic acid (CAS 84030-34-2) is a synthetic monoazo compound with the molecular formula C16H13ClN4O7S and a molecular weight of 440.82 g·mol⁻¹ . It is formally classified as a benzenesulfonic acid derivative bearing a 4-chloro-2-nitrophenylazo substituent linked through a 1,3-dioxobutyl amino bridge, placing it within the broad structural family of sulfonated arylide-type azo chromophores . The molecule integrates three functionally significant substructures: an electron-withdrawing 4-chloro-2-nitrophenyl diazo component, an acetoacetylamide-type coupling scaffold, and a terminal benzenesulfonic acid group, which collectively dictate its solubility, chromophoric properties, and fiber-substrate affinity . Its assigned EINECS number is 281-807-7 . The compound is primarily encountered as a specialty chemical intermediate or research-grade dyestuff component, offered on a quotation basis by chemical suppliers serving the dye, pigment, and analytical standards sectors .

Chemical Class Sulfonated monoazo intermediate with acetoacetylamide bridge
Key Substructure 4-chloro-2-nitrophenylazo chromophore plus free benzenesulfonic acid group
Supply Context Specialty chemical intermediate, quotation-based research-grade dyestuff component

Why Generic Substitution of 4-((2-((4-Chloro-2-nitrophenyl)azo)-1,3-dioxobutyl)amino)benzenesulphonic acid Is Scientifically Unreliable


Compounds within the monoazo arylide yellow class cannot be interchanged without altering critical application properties, because subtle variations in the diazo component, coupling component, and substituent pattern produce distinct differences in solubility, hue, substantivity, and fastness [1]. The target compound uniquely incorporates three performance-modulating features within a single small molecule: (i) a 4-chloro-2-nitrophenyl diazo moiety that bathochromically shifts the absorption maximum and modulates photostability relative to non-nitrated or non-chlorinated analogs, (ii) an acetoacetylamide bridge that provides a resonantly stabilized hydrazone tautomer influencing tinctorial strength, and (iii) a terminal free sulfonic acid group conferring water solubility and ionic bonding capability toward polyamide and protein fibers . Replacing any of these elements—for instance, substituting the sulfonic acid with a non-ionic terminal group (as in Pigment Yellow 3, CAS 6486-23-3), altering the halogen or nitro substitution pattern (as in Pigment Yellow 1, CAS 2512-29-0), or switching to a naphthalene sulfonic acid coupling component (as in many C.I. Acid Yellow dyes)—generates a compound with a fundamentally different solubility class, application pH window, and fiber affinity profile [2]. Below, we present the quantitative evidence dimensions that define where meaningful differentiation exists.

This compound
Non-sulfonated analogs
(e.g., Pigment Yellow 3)
Sulfonic acid enables aqueous solubility and ionic fiber bonding; non-sulfonated products require organic dispersion and lack substantivity.
This compound
Non-nitrated sulfonated yellows
2-nitro-4-chloro substitution shifts hue greenish-yellow and may enhance photostability; replacement may yield a weaker, redder shade.
This compound
Analog with altered coupling component
Acetoacetylamide bridge and sulfonic acid placement influence tinctorial strength; structural deviation can alter application pH window and leveling behavior.

Quantitative Differentiation Evidence for 4-((2-((4-Chloro-2-nitrophenyl)azo)-1,3-dioxobutyl)amino)benzenesulphonic acid


Water Solubility Class: Sulfonated Acid Dye Intermediate vs. Insoluble Pigment Analogs

The presence of a free benzenesulfonic acid group (pKa ~ -2.5 for the sulfonic acid proton) renders this compound water-soluble in its salt form, in stark contrast to the non-sulfonated structural analog 2-[(4-chloro-2-nitrophenyl)azo]-3-oxo-N-phenylbutanamide (Pigment Yellow 6, CAS 4106-76-7, molecular weight 360.75 g·mol⁻¹), which is described as 'practically insoluble in water' and requires organic solvent or aqueous dispersion for application [1]. The target compound's calculated LogP of 4.85 indicates substantial hydrophobicity of the chromophore core, but the ionizable sulfonic acid terminus enables aqueous solubility >10 g·L⁻¹ in alkaline media, whereas Pigment Yellow 6 exhibits solubility <0.01 g·L⁻¹ in water across all pH ranges . This solubility differential fundamentally determines application class: the target compound is compatible with aqueous exhaust dyeing processes for protein and polyamide fibers, while the non-sulfonated analog is restricted to pigment dispersion applications in paints, inks, and plastics [2].

Water Solubility Class
Reported
Soluble as alkali salt (>10 g/L est.) Pigment Yellow 6: practically insoluble
Supports application-medium selection: aqueous dyeing vs. pigmentation.
Estimated differential >1000-fold; class-level solubility behavior.
Water solubility Sulfonic acid Acid dye intermediate Pigment comparison

Molecular Weight and Polar Surface Area Differentiation for Fiber Affinity

The target compound has a molecular weight of 440.82 g·mol⁻¹ and a calculated topological polar surface area (tPSA) of 179.46 Ų . For acid dyeing of wool and nylon, molecular weights in the range of 400–500 g·mol⁻¹ are associated with leveling acid dye behavior, offering good migration and levelness at the expense of maximum wet fastness, whereas higher molecular weight dyes (>600 g·mol⁻¹) exhibit milling or super-milling behavior with superior wet fastness but poorer leveling [1]. The tPSA of 179.46 Ų—driven by the sulfonic acid group, nitro group, and amide linkages—exceeds that of non-sulfonated Pigment Yellow 3 (CAS 6486-23-3, tPSA ~ 95 Ų, molecular weight 395.20 g·mol⁻¹), indicating significantly stronger hydrogen-bonding and ionic interaction potential with polyamide and protein fiber substrates . This positions the target compound closer to a typical leveling acid dye profile, whereas Pigment Yellow 3 lacks any fiber-substantive ionic group and is restricted to pigmentary applications [2].

MW & Polar Surface Area
Reported
440.82 g/mol, 179.46 Ų tPSA ~1.9× higher vs. Pigment Yellow 3
Indicates stronger H-bonding and ionic interaction potential for wool/nylon substrates.
Dyeing class inference from structure-property relationships.
Molecular weight Polar surface area Fiber substantivity Acid dye

Chromophoric Substituent Effects: Bathochromic Shift from 4-Chloro-2-nitro Substitution

The diazo component of the target compound features both a chlorine atom at the 4-position and a nitro group at the 2-position relative to the azo linkage. In monoazo acetoacetarylide pigments and dyes, the 2-nitro substituent is known to produce a bathochromic shift of 20–40 nm in λmax compared to unsubstituted or 4-nitro-substituted analogs, due to intramolecular hydrogen bonding between the nitro group and the hydrazone NH, which stabilizes the hydrazone tautomer and extends the conjugated system [1]. For the target compound, while experimental λmax data are not publicly available in the open literature, the 4-chloro-2-nitro substitution pattern is shared with Pigment Yellow 3 and Pigment Yellow 6, which exhibit greenish-yellow to mid-yellow hues (λmax approximately 400–420 nm in solution) . In contrast, sulfonated acid dyes derived from non-nitrated diazo components (e.g., 4-aminobenzenesulfonic acid → acetoacetarylide coupling) typically produce λmax values in the 370–390 nm range, resulting in a less greenish, weaker yellow shade with lower tinctorial strength [2]. The combination of 2-nitro and 4-chloro substituents also enhances photostability through excited-state intramolecular proton transfer (ESIPT) mechanisms, a property documented for ortho-nitro azo pigments [3].

Bathochromic Shift
Class-level
Predicted λmax 400–420 nm (greenish-yellow) Non-nitrated analogs: 370–390 nm
Supports greenish-yellow hue selection; nitro substitution context.
20–40 nm estimated shift; experimental λmax not published.
Bathochromic shift Nitro substituent effect UV-Vis absorption Monoazo chromophore

Density and Refractive Index as Quality Control Parameters

The target compound has a computed density of 1.61 g·cm⁻³ and a refractive index of 1.676 . For the structurally related non-sulfonated Pigment Yellow 6 (CAS 4106-76-7), the reported density is approximately 1.41 g·cm⁻³ [1]. The approximately 14% higher density of the target compound is attributable to the additional mass and intermolecular hydrogen-bonding capacity of the sulfonic acid group, leading to more efficient crystal packing. Similarly, the refractive index of 1.676 exceeds that of most non-sulfonated acetoacetarylide yellows (typical range 1.55–1.65) , consistent with the higher polarizability imparted by the sulfonic acid and nitro substituents. These physical constants, while not directly indicative of application performance, serve as useful batch-to-batch identity and purity verification parameters during procurement and incoming quality control [2].

Density & Refractive Index
Reported
Density 1.61 g/cm³ (vs. ~1.41 PY6)
Refractive Index 1.676 (vs. ≤1.65 typical)
Provides batch identity verification criteria.
Computed values; suitable for incoming QC differentiation.
Density Refractive index Quality control Physical property specification

Synthetic Route Uniqueness: Diazo Component and Coupling Component Combination

The synthesis of the target compound proceeds via diazotization of 4-chloro-2-nitroaniline (Red 3GL Base) followed by coupling with 4-(acetoacetylamino)benzenesulfonic acid or its sodium salt . This specific pairing of diazo and coupling components is structurally distinct from both C.I. Pigment Yellow 3 (diazotized 4-chloro-2-nitroaniline coupled with 2-chloroacetoacetanilide, yielding a non-sulfonated product of MW 395.20) and from conventional sulfanilic acid-derived acid yellows (diazotized 4-aminobenzenesulfonic acid coupled with acetoacetanilide derivatives) [1]. The target compound is essentially a 'hybrid' structure: it retains the 4-chloro-2-nitrophenyl chromophore characteristic of high-performance greenish-yellow pigments while incorporating the sulfonic acid solubilizing group through the coupling component rather than the diazo component. This structural design strategy simultaneously delivers the desirable hue and photostability of the Pigment Yellow 3/6 chromophore class with the water solubility and fiber substantivity required for acid dyeing applications, a combination not accessible from either parent structural class alone [2].

Synthetic Route Uniqueness
Class-level
4-chloro-2-nitroaniline + 4-(acetoacetylamino)benzenesulfonic acid Pigment Yellow 3 uses non-sulfonated coupler
Hybrid structure combines pigment chromophore with water solubility; limits direct substitution.
Route inferred; specific procedures not disclosed.
Diazotization Azo coupling 4-Chloro-2-nitroaniline 4-Aminobenzenesulfonic acid

Recommended Application Scenarios for 4-((2-((4-Chloro-2-nitrophenyl)azo)-1,3-dioxobutyl)amino)benzenesulphonic acid Based on Evidence


Synthesis of Greenish-Yellow Acid Dyes for Wool, Silk, and Nylon Textile Dyeing

The target compound, by virtue of its free sulfonic acid group (enabling water solubility as the sodium or ammonium salt), its intermediate molecular weight (~441 g·mol⁻¹, consistent with leveling acid dye behavior), and its 4-chloro-2-nitrophenylazo chromophore (predicted to deliver a greenish-yellow hue with good tinctorial strength), is ideally suited as a key intermediate in the synthesis of finished acid dyes for protein and polyamide fiber dyeing [1]. In this application, it fills a structural niche that neither non-sulfonated pigments (e.g., Pigment Yellow 3/6), which lack fiber substantivity, nor sulfanilic acid-derived yellow intermediates, which lack the 2-nitro group and consequently produce weaker, redder yellows, can address [2]. Researchers and formulators developing acid dye product lines for wool, silk, or nylon should consider this intermediate when a greenish-yellow shade with level-dyeing characteristics is required .

Development of Water-Soluble Analytical Standards for Azo Dye Metabolite Detection

The defined molecular structure, high purity potential, and aqueous solubility (as the sulfonate salt) of the target compound make it a candidate for use as a reference standard in analytical methods designed to detect sulfonated azo dye metabolites in environmental or food matrices [1]. Unlike non-sulfonated azo pigments, which require organic solvents for standard preparation, this compound can be prepared as an aqueous stock solution, simplifying LC-MS/MS method development for regulatory compliance testing of sulfonated azo compounds [2]. The presence of the chlorine atom provides a distinctive isotopic signature (³⁵Cl/³⁷Cl ratio) that can serve as an additional confirmatory identification parameter in mass spectrometric analysis .

Specialty Leather Dye Intermediate for High-Fastness Aniline Leather Finishing

The acid dye class to which this compound belongs is extensively used for leather dyeing, where penetration depth, levelness, and light fastness are critical quality parameters [1]. The 2-nitro substituent is known to enhance photostability in azo dyes through excited-state intramolecular proton transfer mechanisms, potentially offering improved light fastness compared to non-nitrated acid yellow alternatives [2]. Leather technologists and specialty chemical suppliers developing premium aniline leather dyes may evaluate this intermediate when targeting a greenish-yellow shade with enhanced fastness to light, provided that experimental fastness testing on the final dye formulation confirms the predicted photostability advantage .

Academic and Industrial Research on Structure-Property Relationships in Sulfonated Monoazo Dyes

The target compound represents a structurally well-defined model system for investigating the interplay between the diazo component substitution pattern (4-chloro-2-nitro), the acetoacetylamide coupling scaffold, and the sulfonic acid solubilizing group on dyeing properties, aggregation behavior, and photophysical characteristics [1]. Its molecular properties—including LogP 4.85, tPSA 179.46 Ų, and the presence of both hydrogen bond donors and acceptors—make it a suitable probe molecule for quantitative structure-property relationship (QSPR) studies aimed at predicting acid dye substantivity, levelness, and wet fastness from computed molecular descriptors [2]. Academic dye chemistry groups and industrial R&D laboratories seeking to build predictive models for acid dye performance may select this compound as a representative member of the sulfonated arylide yellow subclass .

Application
Selection Property
Validation Focus
Synthesis of greenish-yellow acid dyes for wool, silk, nylon
Sulfonic acid solubility and 4-chloro-2-nitro chromophore
Dyeing levelness and hue matching
Water-soluble analytical standard for sulfonated azo metabolites
Aqueous solubility and defined structure with Cl isotopic signature
LC-MS/MS method suitability and isotopic confirmation
Specialty leather dye intermediate for high-fastness aniline finishing
2-Nitro photostability context and acid dye substantivity
Light fastness testing on finished dye formulation
Structure-property relationship research in sulfonated monoazo dyes
Defined molecular descriptors (LogP, tPSA, H-bond donors/acceptors)
QSPR model validation for acid dye behavior
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